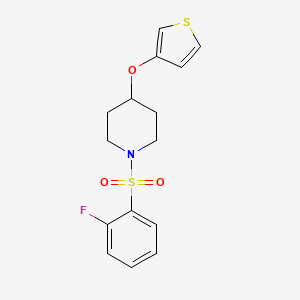

1-((2-氟苯基)磺酰基)-4-(噻吩-3-氧基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

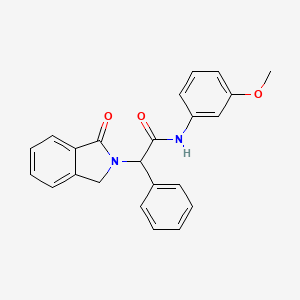

The compound "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" is a sulfonamide derivative that is likely to possess biological activity due to the presence of a piperidine nucleus and a sulfonyl group. Piperidine derivatives are known for their wide range of biological activities, including enzyme inhibition and antimicrobial properties. The presence of a thiophene moiety could also contribute to the compound's potential bioactivity, as thiophene derivatives are often explored for their pharmaceutical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of a sulfonyl chloride with a suitable amine, followed by various substitutions to introduce different functional groups. For example, in the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, the parent compound is first formed by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions. Subsequent substitution at the oxygen atom with different electrophiles yields a series of O-substituted derivatives . Although the specific synthesis of "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" is not detailed in the provided papers, a similar approach could be hypothesized for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of the piperidine ring. The crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is tetrahedral . This information can be extrapolated to suggest that "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" would also exhibit a similar conformation and geometry, which could be confirmed by X-ray crystallography.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including substitutions and cycloadditions. For instance, the synthesis of sulfamate-fused piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones . The reactivity of "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" would depend on the functional groups present and could potentially participate in similar cycloaddition reactions or other transformations relevant to its chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the nature of substitutions on the benzhydryl and sulfonamide rings in 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives influences their antibacterial activity . The specific physical and chemical properties of "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" would need to be determined experimentally, but it can be anticipated that the fluorophenyl and thiophen-3-yloxy groups would play a significant role in its overall profile.

科学研究应用

在碳水化合物化学中的合成和应用

2-[(4-氟苯基)磺酰基]乙氧羰基 (Fsec) 基团,与 1-((2-氟苯基)磺酰基)-4-(噻吩-3-氧基)哌啶有关,已被设计用于保护碳水化合物化学中的羟基。该基团被合成和评估,证明在某些条件下有效且在酸性条件下稳定。它被用于半乳糖结构单元的合成,表明其在复杂碳水化合物合成中的用途 (Spjut、Qian 和 Elofsson,2010)。

抗癌应用

包括 1,2-二氢吡啶、噻吩和噻唑衍生物在内的几种新型化合物,具有与所讨论化学物质相关的生物活性砜部分,被合成并显示出有希望的体外抗癌活性。特别是,一些化合物的活性优于参考药物多柔比星,表明在抗乳腺癌治疗中具有潜力 (Al-Said 等,2011)。

在农业中的抗菌活性

磺酰基哌啶衍生物对影响番茄植株的细菌和真菌病原体表现出显着的抗菌活性。这些发现表明潜在的农业应用,特别是在保护番茄等作物免受各种病原体侵害方面 (Vinaya 等,2009)。

在神经阻滞剂活性研究中的应用

已经对 1-(4-氟苯基)-4-(1-哌啶基)-1-丁酮的合成进行了研究,该化合物与 1-((2-氟苯基)磺酰基)-4-(噻吩-3-氧基)哌啶有关,显示出有效的抗精神病活性。这些化合物与抗精神病药氟哌啶醇相当,表明它们在研究抗精神病活性方面的潜在用途 (佐藤等,1978)。

新型 Beta(3) 激动剂的开发

一系列结构紧密相关的 (4-哌啶-1-基)-苯磺酰胺被制备出来,并评估了它们对人 β(3)-肾上腺素受体的活性。这些化合物显示出作为 β(3) 受体的完全激动剂的希望,具有显着的选择性,开辟了潜在的治疗应用 (Hu 等,2001)。

通过碳酸酐酶抑制引起脑血管扩张

与感兴趣的化学物质在结构上相关的化合物,如 5-[(4-氟苯基)磺酰基]噻吩-2-磺酰胺,通过选择性抑制酶碳酸酐酶而显示出脑血管扩张作用。一种类似物特别显着地增加了动物的脑血流量,表明潜在的治疗应用 (Barnish 等,1981)。

属性

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZJNDCHOIALTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)

![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)

![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)